molecular formula C16H23N3O3 B6148530 tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate CAS No. 1823243-08-8

tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B6148530
CAS No.: 1823243-08-8
M. Wt: 305.4
InChI Key:
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Description

tert-Butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H24N4O3. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The compound features a tert-butyl ester group, a piperazine ring, and a pyridine ring with an acetyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of ethylenediamine with dihaloalkanes.

    Introduction of the Pyridine Ring: The pyridine ring with an acetyl substituent can be introduced through a nucleophilic substitution reaction.

    Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents on the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of biological pathways and interactions, particularly those involving piperazine derivatives.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, including drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The piperazine ring can act as a scaffold, facilitating the binding of the compound to its target. The acetyl and tert-butyl groups may enhance the compound’s lipophilicity and stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(5-acetylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the acetyl group on the pyridine ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other piperazine derivatives and may confer specific biological activities and applications.

Properties

CAS No.

1823243-08-8

Molecular Formula

C16H23N3O3

Molecular Weight

305.4

Purity

95

Origin of Product

United States

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